molecular formula C7H13NO2 B078608 2-Aminohept-6-enoic acid CAS No. 10325-17-4

2-Aminohept-6-enoic acid

Cat. No. B078608
CAS RN: 10325-17-4
M. Wt: 143.18 g/mol
InChI Key: OOOVDVSHGOKTNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-aminohept-6-enoic acid derivatives involves a methodology that originates from aspartic acid. A notable process includes the preparation of (S)-2-aminohept-6-enoate ester as an intermediate, followed by diversification through cross-metathesis reactions to yield the title compounds. This synthesis route is pivotal for producing suberic acid derivatives, showcasing the utility of this compound in designing peptides of biological relevance (Chattopadhyay, Sil, & Mukherjee, 2017).

Molecular Structure Analysis

The molecular structure of this compound derivatives and related compounds has been characterized through various techniques, including X-ray crystallography, spectroscopic methods, and quantum chemical calculations. These studies reveal that intermolecular interactions, such as hydrogen bonding and π-stacking, play a crucial role in stabilizing the crystal structures of these compounds. Such detailed structural analysis aids in understanding the molecular basis of their reactivity and properties (Venkatesan et al., 2016).

Chemical Reactions and Properties

This compound and its derivatives participate in a variety of chemical reactions, contributing to their significance in synthetic chemistry. For example, the compound has been utilized in the asymmetric synthesis of amino acids and peptides, which are crucial for pharmaceutical applications and the study of biological processes. These reactions often involve enantioselective hydrogenation, highlighting the compound's role in producing chiral molecules (Kwon, Keusenkothen, & Smith, 1992).

Scientific Research Applications

  • Synthesis of Derivatives for Biological Relevance : 2-Aminohept-6-enoic acid is utilized in the synthesis of 2-aminosuberic acid derivatives, which are components of some histone deacetylase inhibiting cyclic tetrapeptides. This synthesis is significant for the design and creation of peptides with biological relevance (Chattopadhyay, Sil, & Mukherjee, 2017).

  • Biosynthesis Studies in Plants : Research on Aesculus californica indicates that this compound plays a role as an analogue of phenylalanine, impacting the activity of specific synthetase enzymes in plants. This highlights its importance in plant biochemistry and potential applications in understanding plant metabolism (Fowden, 1968; Fowden & Mazelis, 1971).

  • Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of unsaturated α-hydroxy acids, demonstrating its utility in stereochemically complex chemical processes (Macritchie, Silcock, & Willis, 1997).

  • Metabolic Synthesis in Drug Development : In pharmaceutical research, derivatives of this compound have been studied for their role in the metabolic synthesis of anti-inflammatory drugs, such as indomethacin (Gillard & Belanger, 1987).

  • Inhibition Studies : The compound has been involved in studies exploring the inhibition of various enzymes, such as ornithine aminotransferase and peptidylglycine alpha-mono-oxygenase, providing insights into potential therapeutic applications (Jung & Seiler, 1978; Feng et al., 2000).

  • Stereochemical and Kinetic Studies : Kinetic and stereochemical studies of compounds related to this compound have contributed to understanding the mechanisms of enzyme inhibition, which is crucial for designing more effective drugs (Kwon, Keusenkothen, & Smith, 1992).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with 2-Aminohept-6-enoic acid include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-aminohept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-3-4-5-6(8)7(9)10/h2,6H,1,3-5,8H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOVDVSHGOKTNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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